molecular formula C21H14Cl2N4O B2948987 4-chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide CAS No. 384356-09-6

4-chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide

Cat. No.: B2948987
CAS No.: 384356-09-6
M. Wt: 409.27
InChI Key: BLBQNCSXRZMKSM-UHFFFAOYSA-N
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Description

4-Chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a benzohydrazide derivative featuring a quinazoline core substituted with chlorine atoms and a phenyl group. Quinazoline derivatives are renowned for their biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties . Its synthesis typically involves Schiff base formation between a substituted quinazoline aldehyde/ketone and 4-chlorobenzohydrazide under reflux conditions .

Properties

IUPAC Name

4-chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O/c22-15-8-6-14(7-9-15)20(28)26-27-21-24-18-11-10-16(23)12-17(18)19(25-21)13-4-2-1-3-5-13/h1-12H,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBQNCSXRZMKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloro-4-phenylquinazoline with 4-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide has been studied for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer activities.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can lead to the disruption of cellular processes in cancer cells. The benzohydrazide moiety may enhance the compound’s ability to bind to these targets, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s quinazolinyl group distinguishes it from analogs with chromenone, nitrophenyl, or pyridazinyl substituents. Key comparisons include:

Compound Name Core Structure Molar Mass (g/mol) logP Key Substituents Reference
4-Chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide Quinazoline Not reported 6-Cl, 4-Ph, quinazoline
4-Chloro-N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide Chromenone 361.18 3.25 4-Cl, 2-oxo-chromenone
4-Chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide Nitrophenyl 297.70 2-NO₂, phenyl
4-Chloro-N′-(6-chloro-3-pyridazinyl)benzohydrazide Pyridazine 283.11 6-Cl, pyridazine
(E)-4-Chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide Indole-Coumarin hybrid Indole, coumarin-oxypropyl
  • Quinazoline vs. Chromenone: The chromenone analog (logP 3.25) exhibits moderate lipophilicity, while the quinazoline derivative’s larger aromatic system may enhance π-π interactions in biological targets .
  • Heterocyclic Diversity : Pyridazine () and indole-coumarin hybrids () demonstrate how heterocycle choice impacts molecular weight and target specificity.

Biological Activity

4-Chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19Cl2N4OC_{23}H_{19}Cl_{2}N_{4}O, with a molecular weight of approximately 418.9 g/mol. The compound features a quinazoline core structure, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For example, studies have shown that related quinazoline derivatives demonstrate significant inhibition of cell proliferation in human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound 16Caco-237.4
Compound 18HCT-1163.3
Compound 19Caco-217.0
Compound 21HCT-1164.9

The mechanism of action for quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer progression. For instance, compounds similar to this compound have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT pathway, which plays a critical role in cell survival and proliferation .

Figure 1: Proposed Mechanism of Action

  • Inhibition of PI3K/AKT Pathway : Compounds bind to the active site of PI3K, preventing phosphorylation events that lead to AKT activation.
  • Induction of Apoptosis : Downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the quinazoline structure can enhance biological activity. For example, introducing chloro groups at specific positions has been shown to improve binding affinity and selectivity towards cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chloro substitutionIncreased potency
Hydroxyl group additionEnhanced solubility
Aromatic ring presenceImproved target specificity

Case Studies

  • In Vitro Studies : A study conducted on various quinazoline derivatives demonstrated that compounds with similar structures to this compound showed a marked decrease in cell viability in Caco-2 and HCT-116 cells after treatment for 48 hours.
  • Animal Models : Preliminary animal studies indicated that these compounds could significantly reduce tumor size in xenograft models when administered at therapeutic doses.

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